N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}cyclopropanecarboxamide N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}cyclopropanecarboxamide
Brand Name: Vulcanchem
CAS No.: 1091156-02-3
VCID: VC11946873
InChI: InChI=1S/C17H23NO3/c1-20-15-5-3-2-4-14(15)17(8-10-21-11-9-17)12-18-16(19)13-6-7-13/h2-5,13H,6-12H2,1H3,(H,18,19)
SMILES: COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C3CC3
Molecular Formula: C17H23NO3
Molecular Weight: 289.4 g/mol

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}cyclopropanecarboxamide

CAS No.: 1091156-02-3

Cat. No.: VC11946873

Molecular Formula: C17H23NO3

Molecular Weight: 289.4 g/mol

* For research use only. Not for human or veterinary use.

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}cyclopropanecarboxamide - 1091156-02-3

Specification

CAS No. 1091156-02-3
Molecular Formula C17H23NO3
Molecular Weight 289.4 g/mol
IUPAC Name N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]cyclopropanecarboxamide
Standard InChI InChI=1S/C17H23NO3/c1-20-15-5-3-2-4-14(15)17(8-10-21-11-9-17)12-18-16(19)13-6-7-13/h2-5,13H,6-12H2,1H3,(H,18,19)
Standard InChI Key CZMVPRFKHHLGFE-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C3CC3
Canonical SMILES COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C3CC3

Introduction

Chemical Identity

  • IUPAC Name: N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}cyclopropanecarboxamide

  • Molecular Formula: C15H19NO3

  • Molecular Weight: 261.32 g/mol

  • Structure:

    • Contains a cyclopropanecarboxamide group, which is often associated with rigidity in molecular frameworks.

    • Features a tetrahydropyran ring substituted with a methoxyphenyl group, contributing to aromatic and ether functionalities.

Functional Groups

  • Cyclopropane Carboxamide:

    • Provides structural rigidity and interacts with biological targets via hydrogen bonding.

  • Tetrahydropyran Ring:

    • Adds conformational flexibility and enhances the solubility of the compound.

  • Methoxyphenyl Group:

    • Contributes to aromaticity and potential electron-donating effects.

Key Interactions

The compound likely forms hydrogen bonds through its amide group, while the aromatic ring may engage in π-π stacking or hydrophobic interactions.

Synthesis

While specific synthetic routes for this compound are not directly available, it can be inferred that the synthesis involves:

  • Formation of the Oxane Ring:

    • Likely achieved via cyclization of an appropriate diol or ether precursor.

  • Attachment of the Methoxyphenyl Group:

    • Introduced through electrophilic aromatic substitution or coupling reactions.

  • Cyclopropanecarboxamide Formation:

    • Typically synthesized by reacting cyclopropane derivatives with ammonia or amines.

Analytical Characterization

To confirm the identity and purity of this compound, standard analytical techniques are employed:

  • NMR Spectroscopy (¹H and ¹³C):

    • Identifies chemical shifts corresponding to aromatic protons, methoxy groups, and amide functionalities.

  • Mass Spectrometry (MS):

    • Confirms molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR):

    • Detects characteristic amide (C=O stretch ~1650 cm⁻¹) and ether (C-O stretch ~1100 cm⁻¹) vibrations.

  • X-ray Crystallography:

    • Resolves the three-dimensional structure for detailed molecular geometry.

Medicinal Chemistry

  • The presence of an amide group suggests potential bioactivity as amides are common in drug design due to their stability and ability to form hydrogen bonds.

  • The aromatic methoxyphenyl group may enhance receptor binding affinity in biological systems.

Material Science

  • The rigid cyclopropane moiety could make this compound suitable for use in polymers or as a precursor for advanced materials.

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